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Abstract
CGP55845, chemically identified as (2S)-3---INVALID-LINK--phosphinic acid hydrochloride, is a

potent and selective antagonist of the GABA B receptor. This document provides a

comprehensive technical overview of its discovery, development, pharmacological properties,

and the experimental methodologies used in its characterization. It is intended to serve as a

detailed resource for professionals in the fields of neuroscience research and drug

development.

Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian

central nervous system, exerting its effects through two main receptor types: GABA A and

GABA B. While GABA A receptors are ligand-gated ion channels responsible for fast synaptic

inhibition, GABA B receptors are G-protein coupled receptors (GPCRs) that mediate slow and

prolonged inhibitory signals. The discovery of selective ligands for these receptors has been

pivotal in dissecting their physiological roles and exploring their therapeutic potential.

CGP55845 emerged as a valuable research tool due to its high potency and selectivity as a

GABA B receptor antagonist, enabling a more precise investigation of GABA B receptor

function in various physiological and pathological processes.
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Discovery and Synthesis
While a detailed, step-by-step synthesis protocol for CGP55845 is not publicly available in the

reviewed literature, its chemical structure, (2S)-3---INVALID-LINK--phosphinic acid

hydrochloride, indicates a multi-step synthetic process likely involving chiral synthesis to obtain

the specific stereoisomers crucial for its biological activity. The development of CGP55845 was

part of a broader effort to create more potent and selective GABA B receptor antagonists than

the earlier compounds.

Pharmacological Profile
CGP55845 is a highly potent and selective competitive antagonist of GABA B receptors. Its

pharmacological activity has been characterized through a variety of in vitro and in vivo studies.

Quantitative Data
The following tables summarize the key quantitative data for CGP55845 from various

experimental assays.

Assay Type Parameter Value Species/Tissue Reference

Radioligand

Binding
IC50 5 nM - [1][2][3]

Radioligand

Binding
pKi 8.35 - [1][2][3]

Functional Assay

(Isoproterenol-

stimulated

cAMP)

IC50 (vs.

Baclofen)
130 nM - [1][2][3]

Neurotransmitter

Release (GABA)
pEC50 8.08 - [1][3]

Neurotransmitter

Release

(Glutamate)

pEC50 7.85 - [1][3]
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Table 1: In Vitro Potency and Binding Affinity of CGP55845

Study Type
Animal
Model

Dose
Route of
Administrat
ion

Observed
Effects

Reference

Behavioral

Study

Male Albino

Mice
1 mg/kg

Intraperitonea

l

Improved

spatial

memory in

Morris water

maze (probe

trial 1)

[4]

Behavioral

Study

Male Albino

Mice
1 mg/kg

Intraperitonea

l

No significant

effect on

neuromuscul

ar

coordination,

locomotion,

or exploratory

behavior

[4]

Safety Study
Female

Albino Mice

1 mg/kg for

12 days

Intraperitonea

l

No significant

effect on

hematological

and serum

biochemical

profiles

[5]

Table 2: In Vivo Effects of CGP55845

Mechanism of Action and Signaling Pathways
CGP55845 exerts its effects by competitively blocking the binding of GABA to the GABA B

receptor. This receptor is a heterodimer composed of GABA B1 and GABA B2 subunits and is

coupled to inhibitory G-proteins (Gαi/o).

GABA B Receptor Signaling
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Activation of the GABA B receptor by GABA initiates a signaling cascade that leads to the

inhibition of neuronal activity. CGP55845, by blocking this initial step, prevents these

downstream effects.

Presynaptic Terminal

Postsynaptic Neuron

GABA B Receptor Gαi/o
GABA Voltage-gated

Ca2+ Channel
Synaptic Vesicle

(GABA/Glutamate)
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ExocytosisInhibits
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GIRK K+
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Cyclase
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ConvertsATP
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CGP55845

Blocks

Blocks
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GABA B Receptor Signaling Pathways and the Action of CGP55845.

Downstream Effects of GABA B Receptor Antagonism
by CGP55845
By blocking GABA B receptors, CGP55845 leads to:

Increased Neurotransmitter Release: Prevents the G-protein-mediated inhibition of

presynaptic voltage-gated calcium channels, thereby increasing the release of

neurotransmitters like GABA and glutamate.

Disinhibition of Postsynaptic Neurons: Blocks the activation of inwardly rectifying potassium

(GIRK) channels, preventing hyperpolarization of the postsynaptic membrane.
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Increased cAMP Levels: Relieves the G-protein-mediated inhibition of adenylyl cyclase,

leading to increased production of cyclic AMP (cAMP) and subsequent activation of Protein

Kinase A (PKA).

Experimental Protocols
The following sections provide an overview of the methodologies employed in the

characterization of CGP55845.

Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity of CGP55845 for the GABA B receptor.
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Membrane Preparation

Binding Assay
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Workflow for a Competitive Radioligand Binding Assay.
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Protocol Details:

Membrane Preparation: Brain tissue (e.g., rat cortex or hippocampus) is homogenized in ice-

cold Tris-HCl buffer. The homogenate undergoes differential centrifugation to isolate the

crude membrane fraction.

Binding Reaction: Membranes are incubated with a fixed concentration of a suitable

radioligand (e.g., [³H]GABA or a specific GABA B agonist/antagonist radioligand) and a

range of concentrations of unlabeled CGP55845.

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through

glass fiber filters, which trap the membranes with bound radioligand.

Quantification: The radioactivity retained on the filters is measured using liquid scintillation

counting.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value of CGP55845, from which the inhibition constant (Ki) can be calculated.

Electrophysiology (Whole-Cell Patch-Clamp)
This technique is used to measure the effects of CGP55845 on neuronal activity, particularly on

synaptic transmission in brain slices.
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Slice Preparation
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Workflow for Whole-Cell Patch-Clamp Electrophysiology.
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Protocol Details:

Slice Preparation: Coronal or transverse slices of the hippocampus (300-400 µm thick) are

prepared from rodent brains in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

Recording: Slices are transferred to a recording chamber and perfused with oxygenated

aCSF. Whole-cell patch-clamp recordings are obtained from CA1 pyramidal neurons.

Stimulation: Presynaptic afferents (e.g., Schaffer collaterals) are stimulated with a bipolar

electrode to evoke synaptic responses.

Drug Application: After recording a stable baseline, CGP55845 is bath-applied at a known

concentration (typically 1-10 µM).

Data Analysis: Changes in the amplitude of evoked inhibitory postsynaptic potentials (IPSPs)

or excitatory postsynaptic potentials (EPSPs), paired-pulse ratio, and the frequency and

amplitude of spontaneous synaptic events are analyzed to determine the effect of

CGP55845 on synaptic transmission.

In Vivo Behavioral Studies (Morris Water Maze)
The Morris water maze is a widely used behavioral task to assess spatial learning and memory

in rodents.

Protocol Details:

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

Acquisition Phase: Mice are trained over several days to find the hidden platform using distal

visual cues in the room. Each day consists of multiple trials starting from different locations.

Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to

swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the

platform was previously located is measured as an index of spatial memory.

Drug Administration: CGP55845 (e.g., 1 mg/kg) or vehicle is administered intraperitoneally

before the training or probe trials, depending on the aspect of memory being investigated

(acquisition, consolidation, or retrieval).
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Development Status
The development of CGP55845 for clinical use appears to have been discontinued. The

precise reasons for this are not clearly documented in the available scientific literature.

Conclusion
CGP55845 is a powerful and selective pharmacological tool that has been instrumental in

advancing our understanding of the physiological roles of GABA B receptors. Its high potency

and selectivity have made it a standard antagonist in numerous in vitro and in vivo studies

investigating synaptic plasticity, neurotransmitter release, and the involvement of GABA B

receptors in various neurological and psychiatric conditions. While its clinical development was

not pursued, CGP55845 remains an invaluable compound for preclinical research in the

neurosciences.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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